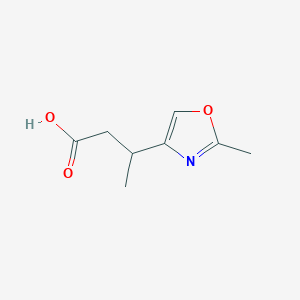
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol is a complex organic compound characterized by its intricate structure, which includes multiple chiral centers and a combination of cyclic and aliphatic components. This compound is likely to exhibit interesting stereochemistry and biological activity due to its unique configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol would involve several steps, including the formation of the cyclic inden structure and the introduction of the aliphatic side chain. Key steps might include:
Cyclization Reactions: Formation of the inden ring system through intramolecular cyclization.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.
Alkylation: Introduction of the dimethylheptenyl side chain through alkylation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve:
Optimization of Reaction Conditions: High yield and purity through controlled temperature, pressure, and use of catalysts.
Scalability: Efficient synthesis routes that can be scaled up for large-scale production.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the aliphatic side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, or other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Stereochemistry Studies: Due to its multiple chiral centers, this compound can be used to study stereochemical effects in reactions.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: Study of its interaction with biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Bioactivity Studies: Investigation of its biological activity and potential therapeutic effects.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
作用機序
The mechanism of action of (1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, leading to modulation of signaling pathways.
類似化合物との比較
Similar Compounds
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-octahydro-1H-inden-4-ol: Similar structure but lacking the methyloctahydro group.
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-1H-inden-4-ol: Similar structure but with variations in the cyclic system.
Uniqueness
Stereochemistry: Unique combination of chiral centers.
Structural Complexity: Combination of cyclic and aliphatic components.
Potential Bioactivity: Unique interactions with biological targets due to its structure.
特性
分子式 |
C19H34O |
|---|---|
分子量 |
278.5 g/mol |
IUPAC名 |
(1R,3aR,4S,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,18-,19+/m0/s1 |
InChIキー |
NKZXENWRNSFQDO-XOLCEVTISA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


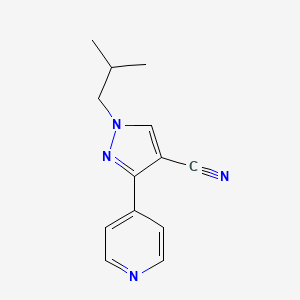
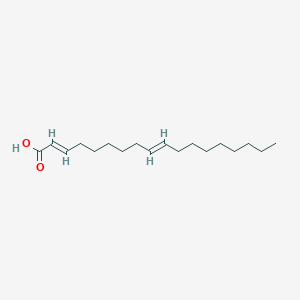
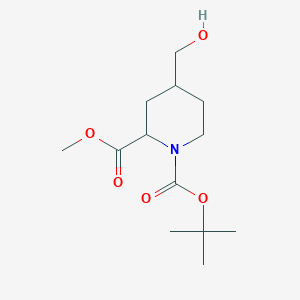
![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
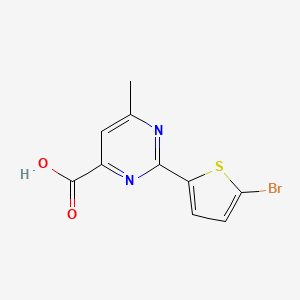
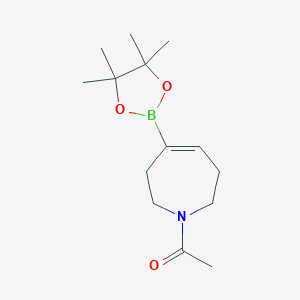
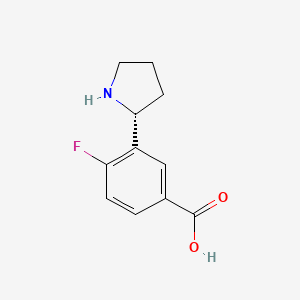
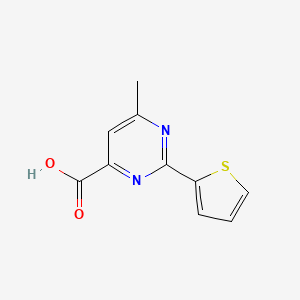

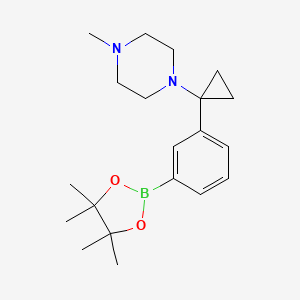
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
